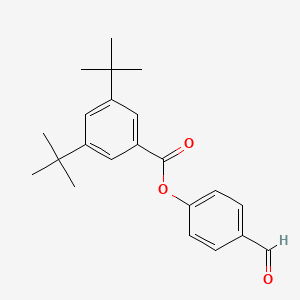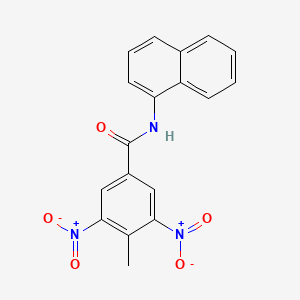
4-Formylphenyl 3,5-di-tert-butylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Formylphenyl 3,5-di-tert-butylbenzoate is an organic compound with the molecular formula C22H26O3 It is a derivative of benzoic acid and is characterized by the presence of a formyl group attached to a phenyl ring, which is further esterified with 3,5-di-tert-butylbenzoic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formylphenyl 3,5-di-tert-butylbenzoate typically involves the esterification of 4-formylphenol with 3,5-di-tert-butylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
4-Formylphenyl 3,5-di-tert-butylbenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Oxidation: 4-Carboxyphenyl 3,5-di-tert-butylbenzoate.
Reduction: 4-Hydroxymethylphenyl 3,5-di-tert-butylbenzoate.
Substitution: Various substituted derivatives depending on the specific electrophile used.
科学的研究の応用
4-Formylphenyl 3,5-di-tert-butylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, such as coatings and adhesives.
作用機序
The mechanism of action of 4-Formylphenyl 3,5-di-tert-butylbenzoate is largely dependent on its chemical structure. The formyl group can participate in various chemical reactions, acting as an electrophile in nucleophilic addition reactions. The tert-butyl groups provide steric hindrance, which can influence the compound’s reactivity and interaction with other molecules. The phenyl ring can engage in π-π interactions and hydrogen bonding, contributing to the compound’s overall stability and functionality .
類似化合物との比較
Similar Compounds
4-Formylphenyl benzoate: Lacks the tert-butyl groups, making it less sterically hindered and potentially more reactive.
3,5-Di-tert-butylbenzoic acid: Does not contain the formyl group, limiting its reactivity in certain types of chemical reactions.
4-Hydroxyphenyl 3,5-di-tert-butylbenzoate: Contains a hydroxyl group instead of a formyl group, altering its chemical properties and reactivity.
Uniqueness
4-Formylphenyl 3,5-di-tert-butylbenzoate is unique due to the combination of its formyl group and tert-butyl-substituted benzoate moiety. This structural arrangement imparts distinct chemical properties, such as increased steric hindrance and specific reactivity patterns, making it valuable for specialized applications in research and industry .
特性
分子式 |
C22H26O3 |
|---|---|
分子量 |
338.4 g/mol |
IUPAC名 |
(4-formylphenyl) 3,5-ditert-butylbenzoate |
InChI |
InChI=1S/C22H26O3/c1-21(2,3)17-11-16(12-18(13-17)22(4,5)6)20(24)25-19-9-7-15(14-23)8-10-19/h7-14H,1-6H3 |
InChIキー |
AFHVFONEDJZBCI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)OC2=CC=C(C=C2)C=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Nitro-N'-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]benzohydrazide](/img/structure/B11701516.png)

![3-{[(E)-(2,3-dibromo-6-hydroxy-5-methoxyphenyl)methylidene]amino}-N-(naphthalen-1-yl)benzamide](/img/structure/B11701519.png)

![3-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B11701543.png)
![(4Z)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11701549.png)



![methyl N-[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]tryptophanate](/img/structure/B11701575.png)
![2-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B11701583.png)
![Cyclopropanecarboxamide, 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[3-methyl-4-[(1E)-2-(2-methylphenyl)diazenyl]phenyl]-](/img/structure/B11701591.png)

